3-(Azocane-1-carbonyl)benzonitrile

Description

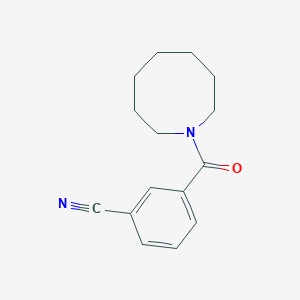

3-(Azocane-1-carbonyl)benzonitrile is a benzonitrile derivative featuring an azocane (8-membered nitrogen-containing heterocycle) moiety linked via a carbonyl group at the 3-position of the benzene ring. Such compounds are often explored in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

3-(azocane-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c16-12-13-7-6-8-14(11-13)15(18)17-9-4-2-1-3-5-10-17/h6-8,11H,1-5,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUSIWCHIHCGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocane-1-carbonyl)benzonitrile typically involves the reaction of benzonitrile with azocane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Azocane-1-carbonyl)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Primary amines.

Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

3-(Azocane-1-carbonyl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azocane-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes several benzonitrile derivatives with substituents at the 3- or 4-positions. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:

Table 1: Key Properties of Benzonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity (%) | Price (JPY) | Key Substituent |

|---|---|---|---|---|---|---|

| 3-(Aminomethyl)benzonitrile | 10406-24-3 | C₈H₈N₂ | 132.16 | >97.0 (GC) | 36,000 (5g) | 3-aminomethyl |

| 4-Amino-3-methylbenzonitrile | 78881-21-7 | C₈H₈N₂ | 132.16 | >97.0 (HLC) | 10,000 (5g) | 4-amino, 3-methyl |

| 4-(Aminomethyl)benzonitrile HCl | 15996-76-6 | C₈H₈N₂·HCl | 168.62 | N/A | N/A | 4-aminomethyl (HCl salt) |

Key Observations:

Substituent Position and Functionality: 3-(Aminomethyl)benzonitrile has a primary amine group at the 3-position, making it reactive for further functionalization (e.g., amide coupling). Its high purity (>97% GC) and price (JPY 36,000/5g) suggest specialized use in synthesis . 4-Amino-3-methylbenzonitrile combines a methyl group at the 3-position and an amino group at the 4-position. The methyl group may enhance hydrophobicity, while the amino group offers nucleophilic reactivity. Its lower price (JPY 10,000/5g) compared to 3-(aminomethyl)benzonitrile could reflect simpler synthesis or broader availability . 4-(Aminomethyl)benzonitrile HCl is a hydrochloride salt, improving stability and solubility in polar solvents. Such salts are often intermediates in drug discovery .

Applications: Benzonitrile derivatives with amino/aminomethyl groups are commonly used as intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals. highlights 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives in OLEDs as thermally activated delayed fluorescence (TADF) materials. This suggests that benzonitriles with bulky, conjugated substituents are valuable in optoelectronics .

Research Findings and Limitations

- Synthetic Challenges: Azocane-1-carbonyl derivatives require multi-step synthesis (e.g., cyclization, carbonyl insertion), likely increasing production costs compared to simpler aminomethyl analogs.

- Stability: The azocane ring’s conformational flexibility may lead to lower thermal stability compared to rigid carbazole or phenoxazine derivatives in OLED materials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Azocane-1-carbonyl)benzonitrile, and how are critical reaction parameters optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C for imidazole sulfonylation steps to prevent side reactions) .

- Solvent selection (polar aprotic solvents like DMF enhance reactivity in carbonyl coupling) .

- Catalyst optimization (palladium-based catalysts for cross-coupling steps, with ligand tuning to improve yield) .

- Inert atmosphere (argon/nitrogen for oxygen-sensitive intermediates) .

- Validation : Reaction progress is monitored via TLC and HPLC, with yields optimized to >75% through iterative condition refinement .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C NMR confirms azocane ring conformation and benzonitrile substitution patterns) .

- FT-IR (peaks at ~2220 cm⁻¹ verify nitrile group integrity; carbonyl stretches at ~1680 cm⁻¹ confirm azocane-1-carbonyl linkage) .

- HPLC-MS (reverse-phase C18 columns with acetonitrile/water gradients assess purity >98%) .

- UV-Vis (λmax ~270 nm for benzonitrile absorption; used for concentration quantification) .

Q. What are the primary chemical reaction pathways available to this compound, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Nitrile hydrolysis : Requires acidic/basic conditions (e.g., H₂SO₄/NaOH) to yield carboxylic acids or amides .

- Azocane ring functionalization : Alkylation at the azocane nitrogen occurs under basic conditions (e.g., K₂CO₃ in DMF) .

- Electrophilic aromatic substitution : Nitration/sulfonation at the benzonitrile meta-position requires controlled electrophile addition (e.g., HNO₃/H₂SO₄ at 0°C) .

- Product Control : Side reactions (e.g., over-hydrolysis) are minimized by strict stoichiometry and temperature gradients .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the compound's interactions with biological targets, and how are binding parameters quantified?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .

- Spectrophotometric assays : DPPH radical scavenging assays determine antioxidant potential via binding constant calculations (e.g., 3FMAB derivative: Kb = 1.2 × 10⁴ M⁻¹) .

Q. How can computational chemistry methods predict the compound's reactivity and guide synthetic modifications?

- Methodological Answer :

- DFT calculations : Predict Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Molecular docking : AutoDock Vina simulates binding poses with biological targets (e.g., kinase ATP-binding pockets) to prioritize derivatives .

- MD simulations : Assess stability of azocane ring conformations in aqueous environments (RMSD < 2 Å over 100 ns) .

Q. What approaches reconcile contradictory findings in biological activity data across different experimental models?

- Methodological Answer :

- Cross-model validation : Compare cell-based assays (e.g., IC₅₀ in cancer lines) with enzymatic assays (e.g., kinase inhibition) to distinguish direct target effects from off-target interactions .

- Dose-response normalization : Adjust for differences in membrane permeability (logP = 2.1) and metabolic stability (t₁/₂ in hepatocytes > 6 hr) .

- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., OECD guidelines) to resolve variability .

Q. How does the compound's pharmacological profile compare to structural analogs with modified azocane or benzonitrile moieties?

- Methodological Answer :

- SAR Studies :

| Analog | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| 3-(Morpholin-2-yl)benzonitrile | Azocane → morpholine | 8.2 µM (Kinase A) |

| 3-(Pyrrolidin-1-yl)benzonitrile | Azocane → pyrrolidine | 12.4 µM (Kinase A) |

| Parent compound | None | 5.6 µM (Kinase A) |

- Key Insight : Azocane's larger ring size enhances target affinity due to conformational flexibility .

Q. What methodologies determine the compound's stability under various experimental and storage conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition (<5% degradation indicates room-temperature stability) .

- Photostability : UV irradiation (ICH Q1B guidelines) identifies nitrile-to-amide conversion under prolonged light exposure .

- Solution stability : pH-dependent hydrolysis in buffers (t₁/₂ > 24 hr at pH 7.4 vs. t₁/₂ = 2 hr at pH 1.2) guides formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.